(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide: A Technical Guide to its Mechanism of Action
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide: A Technical Guide to its Mechanism of Action
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, more commonly known as Tyrphostin AG17 or [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a synthetic, low molecular weight compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Initially investigated for its potential as an anticancer agent due to its ability to inhibit receptor tyrosine kinases, subsequent research has revealed a more complex mechanism of action. This technical guide provides a comprehensive overview of the core mechanism of action of Tyrphostin AG17, with a focus on its effects on mitochondrial function and cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Core Mechanism of Action: Mitochondrial Disruption
The primary and most potent mechanism of action of Tyrphostin AG17 at physiologically relevant concentrations is the disruption of mitochondrial function. This leads to a cascade of events culminating in cell growth inhibition and apoptosis.[1][2][3]
Mitochondrial Uncoupling
Tyrphostin AG17 acts as a potent mitochondrial uncoupler.[4][5][6] It disrupts the electrochemical gradient across the inner mitochondrial membrane, which is essential for the production of ATP through oxidative phosphorylation. This uncoupling leads to a rapid decrease in cellular ATP levels.
Depolarization of Mitochondrial Membrane Potential (ΔΨm)
A key consequence of mitochondrial uncoupling is the depolarization of the mitochondrial membrane potential (ΔΨm). Tyrphostin AG17 has been shown to cause a significant loss of ΔΨm in a time- and dose-dependent manner.[3][7] This is a critical event in the induction of apoptosis.
Induction of Apoptosis
The disruption of mitochondrial integrity and function by Tyrphostin AG17 triggers the intrinsic apoptotic pathway. The loss of ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating a cascade of caspases that execute the apoptotic program.
Effects on Cellular Signaling Pathways
While mitochondrial disruption is the primary mechanism of action, Tyrphostin AG17 also influences cellular signaling pathways, although the direct inhibitory effects on specific kinases at low micromolar concentrations are less pronounced.
JAK/STAT Pathway
Some studies have investigated the effect of tyrphostins on the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[8][9][10] While some tyrphostins are potent JAK inhibitors, the direct inhibition of JAK2 by Tyrphostin AG17 at concentrations that induce cell death is not definitively established as its primary mode of action. The observed effects on STAT3 activation may be downstream of the profound metabolic stress induced by mitochondrial dysfunction rather than direct kinase inhibition.
Other Kinase Inhibition
Tyrphostin AG17 was initially characterized as an inhibitor of the epidermal growth factor receptor (EGFR) kinase, though with a relatively high IC50 value of 460 µM in A431 cells.[11] It has also been reported to inhibit the platelet-derived growth factor receptor (PDGFR) tyrosine kinase with an IC50 of 500 nM in a cell-free assay. However, its potent anti-proliferative effects are observed at much lower concentrations (0.7 to 4.0 µM), suggesting that its primary mechanism of cell growth inhibition is not through direct receptor tyrosine kinase inhibition.[1][2][7]
Quantitative Data
The biological activity of Tyrphostin AG17 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Reference |
| HL-60(TB) | Promyelocytic Leukemia | 0.7 | [1][2][7] |
| OCI-Ly8 | Immunoblastic Lymphoma | Potent inhibitor (exact IC50 not stated) | [12] |
| Various Human Tumor Lines | Leukemia, Ovarian, Brain, Colon, Breast, Melanoma, Renal, Lung | 0.7 - 4.0 | [1][2][7] |
| MCF-7 | Breast Cancer | 26.3 (for an analog) | [1] |
| Parameter | Value | Cell Line/System | Reference |
| EGFR Kinase Inhibition (IC50) | 460 µM | A431 epidermoid carcinoma | [11] |
| PDGFR Tyrosine Kinase Inhibition (IC50) | 500 nM | Cell-free assay | |
| CDK2 Kinase Inhibition (IC50) | 1.79 - 2.92 µM (for analogs) | Cell-free assay | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of Tyrphostin AG17.
Cell Growth Inhibition Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[13][14][15][16]
Protocol:
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Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Tyrphostin AG17 for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)
Rhodamine 123 is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.[2][17][18][19][20]
Protocol:
-
Cell Treatment: Cells are treated with Tyrphostin AG17 for the desired time.
-
Rhodamine 123 Staining: Cells are incubated with Rhodamine 123 (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Cells are washed with PBS to remove excess dye.
-
Analysis: The fluorescence intensity of the cells is analyzed by fluorescence microscopy or flow cytometry. A decrease in fluorescence in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Cellular ATP Level Measurement Assay
Cellular ATP levels can be quantified using a luciferase-based assay. The light produced from the reaction of ATP with luciferin and luciferase is proportional to the ATP concentration.[21][22][23][24]
Protocol:
-
Cell Lysis: Cells treated with Tyrphostin AG17 are lysed to release intracellular ATP.
-
Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferin and luciferase.
-
Luminescence Measurement: The luminescence is immediately measured using a luminometer.
-
Data Analysis: ATP levels in treated cells are compared to those in untreated control cells, often normalized to total protein content.
Western Blot Analysis of Protein Phosphorylation
Western blotting can be used to assess the phosphorylation status of specific proteins, such as JAK2 and STAT3.
Protocol:
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the relative levels of phosphorylated protein.
Visualizations
Signaling Pathway Diagram
Caption: Primary and secondary mechanisms of action of Tyrphostin AG17.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of Tyrphostin AG17's mechanism.
Conclusion
References
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- 8. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. protocols.io [protocols.io]
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- 18. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. ATP Assays | What is an ATP Assay? [promega.com]
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